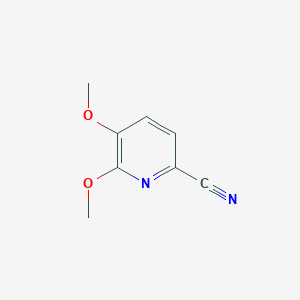![molecular formula C6H12F3NO2 B1440547 2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol CAS No. 1250809-76-7](/img/structure/B1440547.png)
2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol
Overview
Description
2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol is a chemical compound with the molecular formula C6H12F3NO2 and a molecular weight of 187.16 g/mol . It is characterized by the presence of a trifluoroethoxy group, which imparts unique properties to the compound. This compound is used in various scientific research applications due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol typically involves the reaction of 2,2,2-trifluoroethanol with ethylene oxide in the presence of a base, followed by the reaction with ethylenediamine . The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include methanol or ethanol.
Catalyst/Base: Sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process involves:
Continuous flow reactors: For efficient mixing and heat transfer.
Purification: Techniques such as distillation and crystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Produces trifluoroacetaldehyde or trifluoroacetic acid.
Reduction: Yields trifluoroethylamine or trifluoroethanol.
Substitution: Forms various substituted ethylamines or ethoxy compounds.
Scientific Research Applications
2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances its reactivity and ability to form hydrogen bonds, which can influence its binding to enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, depending on its structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
2-{[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl}methanesulfonate: An intermediate used in pharmaceutical synthesis.
2,2,2-Trifluoroethanol: A related compound with similar trifluoroethoxy functionality.
Uniqueness
2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol is unique due to its combination of the trifluoroethoxy group with an aminoethanol backbone. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[2-(2,2,2-trifluoroethoxy)ethylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3NO2/c7-6(8,9)5-12-4-2-10-1-3-11/h10-11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRPNKCHJZXTQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NCCOCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide](/img/structure/B1440464.png)
![3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1440467.png)

![2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1440470.png)
![Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate](/img/structure/B1440471.png)
![2-Methoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1440472.png)



![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride](/img/structure/B1440481.png)
![3-[(2-Bromoacetyl)amino]-N-ethylbenzamide](/img/structure/B1440482.png)
![2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride](/img/structure/B1440483.png)
![3-[Methyl-(3-trifluoromethyl-phenyl)-amino]-propionic acid hydrochloride](/img/structure/B1440484.png)

